3-(6-chloropyridin-2-yl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers
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Overview
Description
3-(6-Chloropyridin-2-yl)cyclohexan-1-amine hydrochloride, a mixture of diastereomers, is a chemical compound with potential applications in various scientific fields. This compound features a cyclohexan-1-amine core substituted with a 6-chloropyridin-2-yl group, and it exists as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-chloropyridin-2-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, cyclohexan-1-amine, undergoes bromination to introduce a bromine atom at the desired position.
Nucleophilic Substitution: The brominated cyclohexan-1-amine reacts with 6-chloropyridin-2-yl to form the intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Chloropyridin-2-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro and amine sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, often resulting in the formation of amines or alcohols.
Substitution Products: Substituted derivatives where the chloro or amine groups are replaced by other functional groups.
Scientific Research Applications
3-(6-Chloropyridin-2-yl)cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(6-Chloropyridin-2-yl)cyclohexan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
3-(6-Chloropyridin-2-yl)cyclohexan-1-amine hydrochloride is unique due to its specific structural features and potential applications. Similar compounds include:
3-(6-Chloropyridin-2-yl)pyrrolidine: A related compound with a pyrrolidine ring instead of cyclohexan-1-amine.
3-(6-Chloropyridin-2-yl)azepane: Another related compound with an azepane ring.
These compounds share similarities in their core structure but differ in their ring size and functional groups, leading to different chemical and biological properties.
Properties
CAS No. |
2490435-78-2 |
---|---|
Molecular Formula |
C11H16Cl2N2 |
Molecular Weight |
247.2 |
Purity |
95 |
Origin of Product |
United States |
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